molecular formula C8H11NO4 B3033749 2-(4-Aminophenoxy)acetic acid hydrate CAS No. 116436-35-2

2-(4-Aminophenoxy)acetic acid hydrate

Cat. No. B3033749
CAS RN: 116436-35-2
M. Wt: 185.18 g/mol
InChI Key: XCUFHVPQHNBKTF-UHFFFAOYSA-N
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Description

2-(4-Aminophenoxy)acetic acid hydrate is a chemical compound that is of interest in various chemical and pharmaceutical applications. It is related to compounds that have been studied for their potential use in the synthesis of hypoglycemic agents and for their interesting molecular structures and interactions.

Synthesis Analysis

The synthesis of a related compound, ethyl-2-(4-aminophenoxy)acetate, has been reported as a precursor for dual GK and PPARγ activators. This compound was synthesized through the alkylation of 4-nitrophenol with ethyl bromo-acetate followed by a selective reduction of the nitro group using a simple reaction with NH4Cl/Fe, yielding very pure crystals . This method provides a straightforward approach to synthesizing the aminophenoxy acetate structure, which could be adapted for the synthesis of 2-(4-Aminophenoxy)acetic acid hydrate.

Molecular Structure Analysis

The molecular structure of ethyl-2-(4-aminophenoxy)acetate was studied using X-ray single crystal structure determination, revealing that it crystallizes in the triclinic crystal system with specific unit cell parameters . The structure of a related compound, (2-carboxyphenoxy)acetic acid, has also been determined by X-ray diffraction, showing a one-dimensional zig-zag polymer formed by hydrogen bonding . These studies provide insights into the molecular packing and potential interactions in the crystal lattice, which are important for understanding the properties of 2-(4-Aminophenoxy)acetic acid hydrate.

Chemical Reactions Analysis

The acetylation reactions of 4-aminophenol, a compound structurally similar to 2-(4-Aminophenoxy)acetic acid, have been monitored in different solvents, showing that acetylation proceeds more rapidly in acetonitrile modified supercritical fluid carbon dioxide (SF-CO2) compared to pure acetonitrile . This suggests that the reaction conditions can significantly affect the outcome and rate of reactions involving aminophenol derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-(4-Aminophenoxy)acetic acid hydrate have been characterized using various spectroscopic techniques. For instance, ethyl-2-(4-aminophenoxy)acetate was characterized by 1H NMR, 13C NMR, COSY, NOESY NMR spectroscopy, and elemental analysis . Vibrational spectral analysis and quantum chemical computations have been performed on [(4-Hydroxyphenyl)amino] (oxo) acetic acid, providing information on the equilibrium geometry, bonding features, and vibrational wavenumbers . These studies are crucial for understanding the behavior of 2-(4-Aminophenoxy)acetic acid hydrate under different conditions and for predicting its reactivity and stability.

Scientific Research Applications

  • Anti-mycobacterial Agents

    • Phenoxy acetic acid derivatives, including compounds related to 2-(4-Aminophenoxy)acetic acid hydrate, have been evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv. These compounds were synthesized through condensation and reaction processes, showcasing their potential in the development of new anti-mycobacterial agents (Yar, Siddiqui, & Ali, 2006).
  • Antimicrobial Agents

    • Derivatives of phenoxy acetic acid, which are structurally related to 2-(4-Aminophenoxy)acetic acid hydrate, have been synthesized and tested for their antimicrobial properties. These compounds have been shown to exhibit activity against various pathogenic strains, including antibacterial and antitubercular properties (Raja et al., 2010).
  • pH Sensitive Probes

    • Fluorinated o-aminophenol derivatives, closely related to 2-(4-Aminophenoxy)acetic acid hydrate, have been used to develop pH-sensitive probes. These probes are valuable for measuring intracellular pH, highlighting their application in biological and medical research (Rhee, Levy, & London, 1995).
  • Organometallic Chemistry

    • In the field of organometallic chemistry, triorganotin(IV) derivatives of compounds similar to 2-(4-Aminophenoxy)acetic acid hydrate have been synthesized and characterized. These studies contribute to the understanding of metal-organic interactions and the development of new materials and catalysts (Baul et al., 2002).
  • Environmental Science

    • In environmental science, derivatives of phenoxy acetic acid are used in studies involving the adsorption of herbicides from aqueous solutions. Such studies are crucial for understanding and mitigating the environmental impact of herbicides (Aksu & Kabasakal, 2004).
  • Inorganic Chemistry

    • Novel aggregations and complexes of compounds structurally related to 2-(4-Aminophenoxy)acetic acid hydrate have been synthesized and characterized in inorganic chemistry research. This research provides insight into the formation of complex molecular structures (He, 2013).
  • Food Quality Control

    • In food quality control, methods involving capillary electrophoresis coupled with contactless conductivity detection have been developed for determining certain acids and free amino acids in dietary supplements. These techniques can be potentially adapted for substances related to 2-(4-Aminophenoxy)acetic acid hydrate (Duong et al., 2020).
  • Pharmacology

    • In pharmacology, novel phenoxy acetic acid derivatives have been synthesized and evaluated for their in vitro antiviral activity. This research contributes to the development of new antiviral agents and understanding their mechanisms of action (Shahar Yar et al., 2009).

Safety And Hazards

The safety information for 2-(4-Aminophenoxy)acetic acid hydrate includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The signal word for this compound is “Warning” and it is represented by the pictogram GHS07 .

properties

IUPAC Name

2-(4-aminophenoxy)acetic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.H2O/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5,9H2,(H,10,11);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUFHVPQHNBKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenoxy)acetic acid hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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